molecular formula C14H24BrN3OS B12762961 2-((Tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyl)amino)ethyl carbamimidothioate HBr CAS No. 83699-45-0

2-((Tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyl)amino)ethyl carbamimidothioate HBr

Cat. No.: B12762961
CAS No.: 83699-45-0
M. Wt: 362.33 g/mol
InChI Key: AOCFIFGBVQLIKS-UHFFFAOYSA-N
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Description

2-((Tricyclo(3311(sup 3,7))dec-1-ylcarbonyl)amino)ethyl carbamimidothioate HBr is a complex organic compound known for its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyl)amino)ethyl carbamimidothioate HBr typically involves multiple steps. The starting material is often a tricyclic decane derivative, which undergoes a series of reactions including acylation, amination, and thiolation. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-((Tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyl)amino)ethyl carbamimidothioate HBr can undergo various chemical reactions including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol or amine.

Scientific Research Applications

2-((Tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyl)amino)ethyl carbamimidothioate HBr has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying tricyclic structures.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((Tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyl)amino)ethyl carbamimidothioate HBr involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyladamantane: A similar tricyclic compound with different functional groups.

    2-Bromo-tricyclo(3.3.1.1(3,7))decane: Another tricyclic compound with a bromine substituent.

Uniqueness

2-((Tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyl)amino)ethyl carbamimidothioate HBr is unique due to its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

CAS No.

83699-45-0

Molecular Formula

C14H24BrN3OS

Molecular Weight

362.33 g/mol

IUPAC Name

2-(adamantane-1-carbonylamino)ethyl carbamimidothioate;hydrobromide

InChI

InChI=1S/C14H23N3OS.BrH/c15-13(16)19-2-1-17-12(18)14-6-9-3-10(7-14)5-11(4-9)8-14;/h9-11H,1-8H2,(H3,15,16)(H,17,18);1H

InChI Key

AOCFIFGBVQLIKS-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCCSC(=N)N.Br

Origin of Product

United States

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